1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol
Description
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol is a heterocyclic compound featuring a benzo[d]thiazole core substituted with methyl groups at positions 4 and 7, linked to an azetidine ring bearing a hydroxyl group at position 2. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring planar aromatic interactions and specific stereoelectronic environments .
Synthetic routes for analogous compounds often involve coupling reactions between substituted benzo[d]thiazole amines and azetidine derivatives. For example, Pd-catalyzed Suzuki coupling or condensation reactions with aldehydes/ketones are common strategies (as seen in related benzothiazole-azetidine hybrids) .
Properties
IUPAC Name |
1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-7-3-4-8(2)11-10(7)13-12(16-11)14-5-9(15)6-14/h3-4,9,15H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNSQUFSFJXBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methyl Groups: The methyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Azetidin-3-ol Ring: The azetidin-3-ol ring can be formed by reacting the benzo[d]thiazole derivative with an appropriate azetidinone precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidin-3-ol moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- The compound has been investigated for its potential as an anticancer agent. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including colorectal cancer models.
- Mechanism of Action :
Recent studies using xenograft models demonstrated significant tumor growth reduction upon treatment with this compound, highlighting its potential therapeutic efficacy in oncology.Cell Line IC50 (µM) Mechanism of Action SW480 2.0 β-Catenin inhibition HCT116 0.12 Wnt pathway modulation MCF7 5.5 Apoptosis induction - Enzyme Inhibition Studies
-
Receptor Modulation
- Research indicates that 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol can interact with G-protein-coupled receptors (GPCRs), influencing cellular signaling pathways. This modulation can lead to altered cellular responses, which may be beneficial in therapeutic contexts.
-
DNA/RNA Interaction
- The compound may also interact with nucleic acids, potentially affecting gene expression and protein synthesis, which is crucial for developing targeted therapies in cancer treatment.
Colorectal Cancer
In vivo studies have shown that the administration of this compound significantly reduces tumor growth in xenograft models. The treatment resulted in decreased levels of Ki67 expression, a marker associated with cell proliferation .
Mechanistic Investigations
Further investigations into the mechanistic pathways revealed that the compound's anticancer effects are mediated through the activation of apoptotic pathways. This involves alterations in mitochondrial dynamics and engagement of caspase cascades, suggesting its potential utility as a therapeutic agent against various malignancies.
Mechanism of Action
The mechanism of action of 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may interact with cellular pathways involved in cancer cell proliferation, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The target compound’s closest analogs differ in substituents on the benzo[d]thiazole ring or modifications to the azetidine moiety. Key examples include:
Key Observations:
Substituent Effects: Methyl Groups (4,7-CH₃): The dimethyl substitution in the target compound increases lipophilicity (logP ~2.5–3.0 estimated), favoring membrane permeability compared to the unsubstituted analog (logP ~1.8) .
Azetidine Modifications: The 3-OH group in azetidin-3-ol enables hydrogen bonding, critical for interactions with biological targets like kinases or GPCRs. In contrast, azetidin-2-one derivatives (e.g., lactams) lack this hydroxyl group, reducing hydrogen-bond donor capacity but improving metabolic stability .
Extended Conjugation Systems :
- Compounds like 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones () incorporate additional aromatic rings and thiourea-derived moieties, broadening π-π stacking interactions and enhancing antifungal/antimicrobial activity .
Biological Activity
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol, with the CAS number 1421509-45-6, is a compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | 1-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-azetidinol |
| Molecular Formula | C₁₂H₁₄N₂OS |
| Molecular Weight | 234.32 g/mol |
| CAS Number | 1421509-45-6 |
Physical Properties
The compound is a solid at room temperature and exhibits a boiling point that has not been explicitly documented in the available literature. It is recommended to store it in a tightly closed container in a cool and dry place to maintain its stability .
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial properties, suggesting potential applications in treating infections .
- MAO Inhibition : Monoamine oxidase (MAO) inhibitors are crucial in managing neurological disorders. Compounds with similar structures have demonstrated selective inhibition against MAO-A and MAO-B isoenzymes, which are important targets for antidepressant therapies .
The mechanism of action for MAO inhibition involves binding to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters such as serotonin and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, which can alleviate symptoms of depression and anxiety .
In Vitro Studies
In a study evaluating MAO inhibition, several derivatives were synthesized and tested for their inhibitory activity against MAO isoforms. The results indicated that compounds with a benzothiazole ring exhibited promising inhibitory effects:
| Compound ID | IC₅₀ (μM) | Remarks |
|---|---|---|
| 6b | 0.060 | Most potent MAO-A inhibitor |
| 6c | 0.241 | Significant activity |
| 6d | >1.0 | Diminished activity with isopropyl group |
The study highlighted that structural modifications significantly impacted the inhibitory potency against MAO isoforms .
Molecular Docking Studies
Molecular docking studies have provided insights into how these compounds bind to the active site of MAO enzymes. The docking simulations revealed specific interactions between the compound and amino acid residues within the enzyme's active site, which are critical for its inhibitory action .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
